Methyl 3-(3-hydroxycyclopentyl)propanoate
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Overview
Description
Methyl 3-(3-hydroxycyclopentyl)propanoate is an organic compound with the molecular formula C₉H₁₆O₃. It is an ester derived from cyclopentanepropanoic acid and methanol. This compound is known for its unique structure, which includes a cyclopentane ring with a hydroxyl group and a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-hydroxycyclopentyl)propanoate can be synthesized through the esterification of 3-hydroxycyclopentylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-hydroxycyclopentyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxocyclopentylpropanoate or 3-carboxycyclopentylpropanoate.
Reduction: Formation of 3-(3-hydroxycyclopentyl)propanol.
Substitution: Formation of various substituted cyclopentylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-hydroxycyclopentyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(3-hydroxycyclopentyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclopentylpropanoic acid, which can interact with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxypropanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Ethyl 3-(3-hydroxycyclopentyl)propanoate
Uniqueness
Methyl 3-(3-hydroxycyclopentyl)propanoate is unique due to its cyclopentane ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
methyl 3-(3-hydroxycyclopentyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h7-8,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXCJJLLUHKOGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10796144 |
Source
|
Record name | Methyl 3-(3-hydroxycyclopentyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10796144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63127-32-2 |
Source
|
Record name | Methyl 3-(3-hydroxycyclopentyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10796144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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